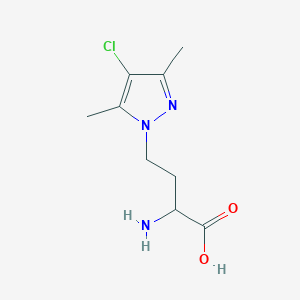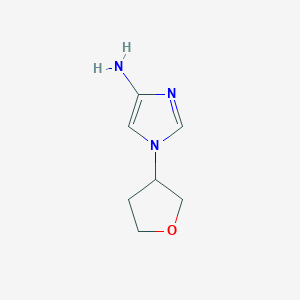![molecular formula C9H12N2O2 B13641522 ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine is an organic compound that features a benzodioxin ring system fused with a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, which then undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzodioxin ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but with an amine group instead of a hydrazine moiety.
(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide): Contains a phenylhydrazinecarbothioamide group, offering different reactivity and applications.
Uniqueness
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine is unique due to its combination of a benzodioxin ring and a hydrazine moiety, which provides distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2,3-dihydro-1,4-benzodioxin-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c10-11-6-7-2-1-3-8-9(7)13-5-4-12-8/h1-3,11H,4-6,10H2 |
InChIキー |
DKGLFLLKQJBLFX-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=CC=C2O1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















